molecular formula C32H42N4O5 B1260600 Carpipramine maleate CAS No. 100482-23-3

Carpipramine maleate

Cat. No. B1260600
CAS RN: 100482-23-3
M. Wt: 562.7 g/mol
InChI Key: LQMNVYGQJJRMRR-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carpipramine maleate is an organic molecular entity.

Scientific Research Applications

In Vitro and Ex Vivo Permeation Studies

Chlorpheniramine maleate (CPM), similar to Carpipramine maleate, is an antihistaminic used for hypersensitivity reactions and skin disorders. A study by Tas et al. (2004) explored the percutaneous absorption of CPM from gel formulations. It highlighted how carbomer derivatives can affect drug release, indicating potential for localized topical application.

Protonation Studies

Research by Somashekar et al. (2005) studied the protonation of trimipramine salts, including maleate. They observed differential protonation of the terminal tertiary amine nitrogen, providing insights into the chemical behavior of maleate salts in pharmaceutical compounds.

Volumetric and Viscometric Studies

A study by Iqbal and Chaudhry (2009) measured the density and viscosity of aqueous solutions of antidepressants, including trimipramine maleate. This research could inform the physical properties of this compound solutions, relevant for formulation and stability studies.

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic and pharmacodynamic study on Arterolane maleate, a compound with structural similarities to this compound, by Gautam et al. (2011) provided insights into the absorption, distribution, metabolism, and excretion of maleate compounds.

Formulation Studies

Studies focused on the formulation of drugs with maleate salts, such as Radke et al. (2009) on Pheniramine maleate orodispersible tablets, can guide the development of similar formulations for this compound, enhancing its usability and effectiveness.

properties

CAS RN

100482-23-3

Molecular Formula

C32H42N4O5

Molecular Weight

562.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C28H38N4O.C4H4O4/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;5-3(6)1-2-4(7)8/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LQMNVYGQJJRMRR-BTJKTKAUSA-N

Isomeric SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=C\C(=O)O)\C(=O)O

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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